N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide
Description
N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide: is a synthetic organic compound that features a complex structure incorporating an indene moiety, a morpholine ring, and an acetamide group
Properties
IUPAC Name |
N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13(21)19-10-17-11-20(7-8-23-17)18(22)12-24-16-6-5-14-3-2-4-15(14)9-16/h5-6,9,17H,2-4,7-8,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNXCMKZIVXJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)C(=O)COC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an indanone is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the indene derivative with a morpholine derivative under basic conditions.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the acetylated morpholine-indene derivative with an acetamide group. This can be achieved through a condensation reaction using reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Indanone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Medically, the compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. The acetamide group may form hydrogen bonds with target molecules, stabilizing the compound-target complex and modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]morpholin-2-yl]methyl]acetamide
- N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-2-yl]methyl]acetamide
- N-[[4-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]azepan-2-yl]methyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
